
5-Bromo-1,6-naphthyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1,6-naphthyridin-2(1H)-one is a chemical compound that is part of the naphthyridine family, a group of compounds known for their diverse biological activities and potential therapeutic applications. Although the provided papers do not directly discuss 5-Bromo-1,6-naphthyridin-2(1H)-one, they do provide insights into the synthesis and properties of closely related naphthyridine derivatives, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of naphthyridine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 5,6-dihydrodibenzo[b,h][1,6]naphthyridines is achieved through a reaction between 2-(N-propargylamino)benzaldehydes and arylamines in the presence of copper bromide (CuBr2). This process involves an intramolecular inverse electron-demand hetero-Diels-Alder reaction followed by air oxidation, yielding the products in high yields under mild conditions . Similarly, the synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine methyl homologs is accomplished by chemical modification of pyridine derivatives and involves condensation reactions and debenzylation . These methods highlight the versatility and adaptability of synthetic strategies for naphthyridine derivatives.
Molecular Structure Analysis
The molecular structure of naphthyridine derivatives is characterized by a fused ring system that can be modified to yield various substituents. The presence of bromine, as seen in the compounds discussed in the papers, suggests that halogenation is a common structural modification. This can significantly affect the electronic properties of the molecule and its reactivity . The structural analysis of these compounds is crucial for understanding their chemical behavior and potential interactions with biological targets.
Chemical Reactions Analysis
Naphthyridine derivatives can undergo a range of chemical reactions, which are influenced by their molecular structure. The presence of bromine, for example, can make the compound more reactive in certain substitution reactions. The synthesis processes described in the papers involve reactions such as hetero-Diels-Alder, condensation, bromination, and reductive amination, which are fundamental in constructing the naphthyridine core and introducing various functional groups . These reactions are essential for tailoring the properties of the compounds for specific applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthyridine derivatives are determined by their molecular structure and the nature of their substituents. The papers suggest that these compounds can be synthesized with high yields and purity, indicating good stability and tractability in synthetic processes . The presence of bromine and other substituents can influence properties such as solubility, melting point, and reactivity, which are important for the compound's application in chemical synthesis and potential drug development.
Applications De Recherche Scientifique
Antiproliferative Activity
5-Bromo-1,6-naphthyridin-2(1H)-one derivatives have been studied for their antiproliferative activity, particularly against breast cancer cell lines. These compounds are synthesized through regioselective palladium-catalyzed cross-coupling reactions. Their structural characterization highlights their potential in pharmaceutical research focused on cancer treatment (Guillon et al., 2017).
c-Met Kinase Inhibition
The 1,6-naphthyridine motif, when modified, shows bioactivity as c-Met kinase inhibitors. This is significant for its application in cancer therapy, where c-Met kinase plays a crucial role in cancer cell survival and metastasis. A specific study identified a new class of c-Met kinase inhibitor by incorporating a cyclic urea pharmacophore into the 1,6-naphthyridine framework, showing effective inhibition against TPR-Met phosphorylation and the proliferation of BaF3-TPR-Met cells (Wang et al., 2013).
Synthesis and Biomedical Applications
1,6-Naphthyridin-2(1H)-ones are versatile heterocyclic compounds, serving as ligands for various receptors in the body, thus offering a broad spectrum of biomedical applications. Their synthesis and the diversity of substituents present at different positions on the naphthyridine core have been extensively studied, highlighting the compound's utility in pharmaceutical development for therapeutic applications (Oliveras et al., 2021).
Novel Organic Semiconductor Materials
4,8-Substituted 1,5-naphthyridines, closely related to the 1,6-naphthyridin-2(1H)-one structure, have been synthesized for use in organic semiconductors, demonstrating high thermal robustness and blue fluorescence, suitable for OLED applications. This indicates the potential of naphthyridine derivatives in electronic and optoelectronic devices (Wang et al., 2012).
Antibacterial Activity
Research into 1,8-naphthyridin-2(1H)-ones has also explored their potential antibacterial activity, with some derivatives showing inhibitory action against penicillin-binding protein 6, demonstrating efficacy against both gram-positive and gram-negative bacteria. This suggests their role in addressing antibiotic resistance and developing new antibacterial agents (Sakram et al., 2019).
Propriétés
IUPAC Name |
5-bromo-1H-1,6-naphthyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-8-5-1-2-7(12)11-6(5)3-4-10-8/h1-4H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOWEWFBGYLXNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1C(=NC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1,6-naphthyridin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

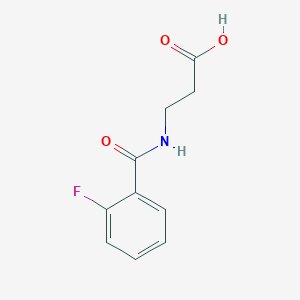
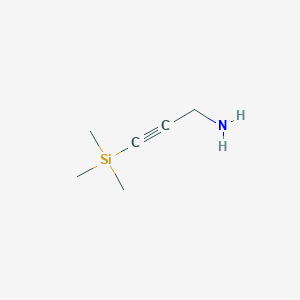
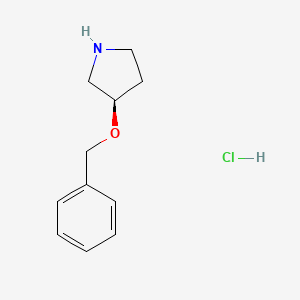
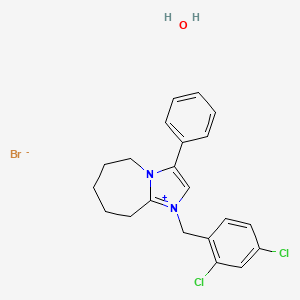
![1-[(Benzyloxy)carbonyl]-5-methyl-N-(2-phenoxybenzoyl)tryptophan](/img/structure/B1339523.png)

![methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate](/img/structure/B1339533.png)
![cis-8-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1339535.png)

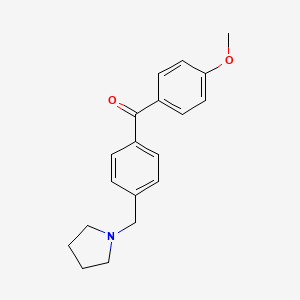

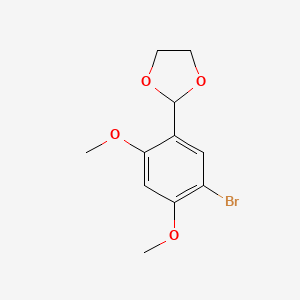
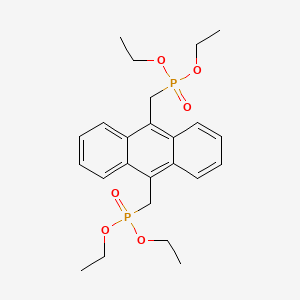
![3-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone](/img/structure/B1339546.png)